
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate
説明
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate, more commonly known as AZM, is a synthetic organic compound that has been used in various scientific research applications. It is an azide ester, which is a type of organic compound that contains an azide group (N3) bonded to an organic group. AZM is a highly versatile compound that has been used in a variety of experiments and research studies, and it has been found to have a number of biochemical and physiological effects.
科学的研究の応用
Polymer Formulations
“Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate” is a type of acrylate, a versatile monomer that is widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure . These polymers exhibit low-temperature flexibility, resistance to heat and ageing, high clarity, and color stability . They are suitable for a wide range of applications including plastics, floor polishes, paints, textiles, coatings, and adhesives .
Odor Properties
Acrylates, including “Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate”, are known to emit a strong unpleasant odor . The odor properties of structurally related acrylic esters have been characterized in detail . The odor thresholds and odor qualities of these compounds have been investigated, providing deeper insights into the smell properties of different acrylates .
Anticorrosion Applications
The resulting phosphorus-based poly(meth)acrylates, which include “Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate”, are mainly used for anticorrosion . Polymers have been involved in corrosion protective coatings which require maintenance of adhesion under environmental exposure .
Flame Retardancy
Phosphorus-based poly(meth)acrylates are also used for flame retardancy . The presence of phosphorus in these compounds contributes to their flame-retardant properties .
Tissue Engineering
“Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate” and other similar compounds have potential applications in tissue engineering . The biocompatibility and mechanical properties of these polymers make them suitable for use in the biomedical field .
Dental Applications
Phosphorus-based poly(meth)acrylates, including “Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate”, are used in dental applications . These compounds are used in the formulation of dental resins due to their excellent mechanical properties and biocompatibility .
作用機序
Target of Action
Similar compounds have been used as building blocks in organic synthesis , suggesting that they may interact with a variety of biological targets.
Biochemical Pathways
Similar compounds have been involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate . .
特性
IUPAC Name |
methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-6-4-3-5-8(10)7-9(13-14-12)11(15)17-2/h3-7H,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKYEHLURGTFJ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C(=O)OC)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C(=O)OC)/N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



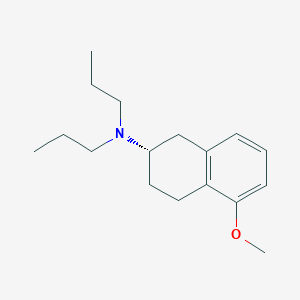
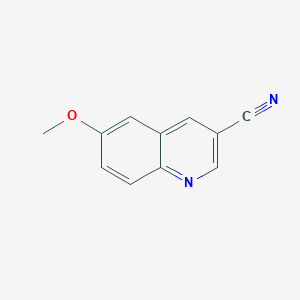
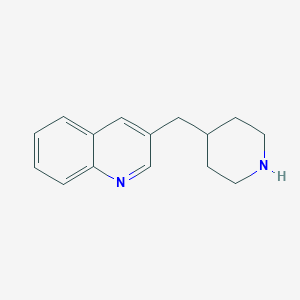


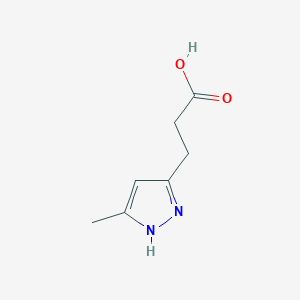
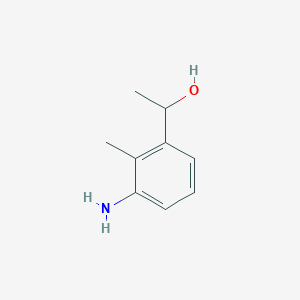
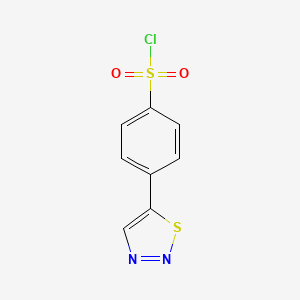



![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)
![Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate](/img/structure/B3100383.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100387.png)